molecular formula C9H14BrNS B13243026 1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine

1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine

Cat. No.: B13243026
M. Wt: 248.19 g/mol
InChI Key: YCGQLJLBQFACFC-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine is an organic compound that features a bromothiophene moiety attached to a dimethylpropanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 5-bromothiophene-2-carbaldehyde as a starting material, which is then subjected to reductive amination with 2,2-dimethylpropan-1-amine under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromothiophene moiety can participate in π-π stacking interactions, while the amine group can form hydrogen bonds, contributing to its overall binding affinity and specificity .

Comparison with Similar Compounds

    5-Bromothiophene-2-carbaldehyde: A precursor in the synthesis of 1-(5-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine.

    2,2-Dimethylpropan-1-amine: Another building block used in the synthesis.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness: this compound is unique due to the presence of both the bromothiophene and dimethylpropanamine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H14BrNS

Molecular Weight

248.19 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C9H14BrNS/c1-9(2,3)8(11)6-4-5-7(10)12-6/h4-5,8H,11H2,1-3H3

InChI Key

YCGQLJLBQFACFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=C(S1)Br)N

Origin of Product

United States

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